molecular formula C11H8ClN3 B14230195 4-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole CAS No. 827317-25-9

4-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole

Cat. No.: B14230195
CAS No.: 827317-25-9
M. Wt: 217.65 g/mol
InChI Key: BKGLMKYOZIFKSM-UHFFFAOYSA-N
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Description

4-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution may introduce various functional groups.

Scientific Research Applications

4-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroindole: Shares the indole core but lacks the pyrazole ring.

    2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole: Lacks the chloro group.

    Indole-3-carbinol: Another indole derivative with different functional groups.

Uniqueness

4-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole is unique due to the presence of both the chloro group and the pyrazole ring, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

827317-25-9

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

4-chloro-2-(1H-pyrazol-5-yl)-1H-indole

InChI

InChI=1S/C11H8ClN3/c12-8-2-1-3-9-7(8)6-11(14-9)10-4-5-13-15-10/h1-6,14H,(H,13,15)

InChI Key

BKGLMKYOZIFKSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)C3=CC=NN3)C(=C1)Cl

Origin of Product

United States

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